3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
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Overview
Description
3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrolidine ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the furan-3-carbonyl group. The final step involves the formation of the oxadiazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the oxadiazole ring may produce corresponding amines.
Scientific Research Applications
3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-methyl-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole: Contains a phenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.
Properties
IUPAC Name |
furan-3-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3/c13-12(14,15)11-16-9(17-21-11)7-1-3-18(5-7)10(19)8-2-4-20-6-8/h2,4,6-7H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQBVTAROUEHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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